An In-Depth Technical Guide to 2-Acetamido-5-bromophenyl Acetate: A Key Intermediate for Drug Discovery and Development
An In-Depth Technical Guide to 2-Acetamido-5-bromophenyl Acetate: A Key Intermediate for Drug Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of 2-acetamido-5-bromophenyl acetate. This compound serves as a crucial intermediate in the synthesis of various biologically active molecules and holds significant interest for researchers in medicinal chemistry and drug development. This document offers a detailed exploration of its synthesis, characterization, and reactivity, providing a valuable resource for scientists working with this versatile building block.
Chemical Identity and Physicochemical Properties
2-Acetamido-5-bromophenyl acetate is a substituted aromatic compound with the chemical formula C₁₀H₁₀BrNO₃. Its structure features an acetamido group and an acetate group attached to a brominated phenyl ring.
| Property | Value | Source |
| IUPAC Name | 2-acetamido-5-bromophenyl acetate | N/A |
| CAS Number | 91715-77-4 | [1] |
| Molecular Formula | C₁₀H₁₀BrNO₃ | [1] |
| Molecular Weight | 272.1 g/mol | [1] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Data not available |
Chemical Structure:
Caption: Chemical structure of 2-acetamido-5-bromophenyl acetate.
Synthesis and Characterization
Proposed Synthetic Pathway:
Caption: Proposed synthetic workflow for 2-acetamido-5-bromophenyl acetate.
Experimental Protocol (Hypothetical):
This protocol is based on established chemical transformations and the synthesis of similar molecules.[3]
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Nitration of 4-bromophenol: 4-bromophenol is nitrated using a mixture of nitric acid and sulfuric acid to introduce a nitro group, yielding 4-bromo-2-nitrophenol. The ortho-directing effect of the hydroxyl group favors the formation of this isomer.
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Reduction of the Nitro Group: The nitro group of 4-bromo-2-nitrophenol is then reduced to an amino group to form 2-amino-4-bromophenol. This can be achieved using various reducing agents, such as iron in acidic medium or catalytic hydrogenation.
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Selective N-Acetylation: The amino group of 2-amino-4-bromophenol is selectively acetylated using acetic anhydride to yield 4-bromo-2-acetamidophenol. Careful control of reaction conditions is necessary to avoid O-acetylation at this stage.
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O-Acetylation: Finally, the phenolic hydroxyl group of 4-bromo-2-acetamidophenol is acetylated with acetic anhydride, typically in the presence of a catalyst or by heating, to produce the final product, 2-acetamido-5-bromophenyl acetate.
Characterization:
Due to the lack of specific experimental data, the following are predicted spectral characteristics based on the analysis of structurally related compounds.[4][5]
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¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the N-H proton of the acetamido group, and the two methyl groups of the acetamido and acetate moieties. The aromatic protons will exhibit splitting patterns (doublets, doublet of doublets) characteristic of a 1,2,4-trisubstituted benzene ring.
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¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for the aromatic carbons, the two carbonyl carbons of the acetamido and acetate groups, and the two methyl carbons.
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Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the amide, C=O stretching of the amide and ester, and C-Br stretching.
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Mass Spectrometry: The mass spectrum is expected to show a molecular ion peak and a characteristic isotopic pattern for a bromine-containing compound (M and M+2 peaks of approximately equal intensity).
Chemical Reactivity and Potential Applications in Drug Development
The chemical reactivity of 2-acetamido-5-bromophenyl acetate is dictated by its functional groups: the acetamido group, the acetate ester, and the bromine atom on the aromatic ring.
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Hydrolysis: The ester and amide linkages can be hydrolyzed under acidic or basic conditions to yield the corresponding phenol and amine, respectively.
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Cross-Coupling Reactions: The bromine atom provides a handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of a wide range of substituents at this position, making it a valuable building block for creating diverse molecular libraries.[6]
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Nucleophilic Aromatic Substitution: While less reactive than activated aryl halides, the bromine atom can potentially undergo nucleophilic aromatic substitution under forcing conditions.
Role as a Pharmaceutical Intermediate:
2-Acetamido-5-bromophenyl acetate is primarily utilized as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry.[7][8] Its utility stems from the ability to further functionalize the molecule at the bromine position and to deprotect or modify the acetamido and acetate groups as needed during a synthetic sequence.
While direct therapeutic applications of 2-acetamido-5-bromophenyl acetate itself have not been reported, its structural motifs are present in various biologically active compounds. The acetamido-phenyl core is a common feature in many pharmaceuticals. The bromo-phenyl acetate moiety serves as a versatile scaffold for the construction of novel drug candidates. For instance, related acetamide derivatives have been investigated for their potential as kinase inhibitors and for their antiproliferative activity.[9]
Safety and Handling
Detailed toxicological data for 2-acetamido-5-bromophenyl acetate is not available. As with all laboratory chemicals, it should be handled with appropriate care. Standard safety precautions should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.
Conclusion
2-Acetamido-5-bromophenyl acetate is a valuable chemical intermediate with significant potential in the field of drug discovery and development. Its straightforward, albeit not officially documented, synthesis and the presence of multiple reactive sites make it an attractive starting material for the preparation of a diverse range of complex organic molecules. Further research into the specific properties and reactivity of this compound will undoubtedly expand its applications in medicinal chemistry and contribute to the development of new therapeutic agents.
Sources
- 1. CAS#:119935-35-2 | Methyl 2-[[(2-acetamido-5-bromophenyl)-phenylmethyl]amino]acetate | Chemsrc [chemsrc.com]
- 2. researchgate.net [researchgate.net]
- 3. research.library.fordham.edu [research.library.fordham.edu]
- 4. benchchem.com [benchchem.com]
- 5. rsc.org [rsc.org]
- 6. technologynetworks.com [technologynetworks.com]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis of Squaric Acid Monoamides as Building Blocks for Drug Discovery - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 9. eurekaselect.com [eurekaselect.com]
